molecular formula C7H6N2O3 B1518286 [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1153452-67-5

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B1518286
CAS No.: 1153452-67-5
M. Wt: 166.13 g/mol
InChI Key: HFRJJVIUNJBIHI-UHFFFAOYSA-N
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Description

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic compound of significant interest in life sciences research, with a molecular formula of C7H6N2O3 and a molecular weight of 166.14 g/mol . This compound features a 1,2,4-oxadiazole ring, a valuable scaffold in medicinal chemistry, which is substituted at the 3-position with a furan ring and at the 5-position with a hydroxymethyl group . The presence of the polar hydroxymethyl group can enhance aqueous solubility compared to non-polar substituents, improving the compound's utility in biological assays . This compound serves as a versatile building block in organic synthesis and drug discovery. The 1,2,4-oxadiazole ring is known to act as a bioisostere for carboxylate or amide groups, which can influence a molecule's binding affinity, metabolic stability, and other pharmacokinetic properties . The hydroxymethyl group is a synthetically versatile handle; it can be readily oxidized to an aldehyde or carboxylic acid, or used in nucleophilic substitution reactions to introduce more complex functionalities . For instance, the related derivative, 5-(Chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole, is a key intermediate accessible from this alcohol, enabling further structural elaboration through coupling reactions . While specific biological data for this compound is limited in the current search results, its structural analogs demonstrate a broad spectrum of promising biological activities. Compounds based on the 1,2,4-oxadiazole core have been extensively investigated for their antibacterial properties against various plant and human pathogens . Furthermore, research on closely related heterocyclic systems, such as thiazolidinedione derivatives, highlights their potential in anticancer and anti-inflammatory applications, as demonstrated through in vitro studies on human breast adenocarcinoma cell lines (MCF-7) and anti-inflammatory assays . The furan and oxadiazole rings within the structure can participate in key interactions with biological targets, such as forming hydrogen bonds and π-π stacking interactions with enzyme active sites, as observed in molecular docking studies against targets like Cyclin Dependent Kinase 2 (CDK2) . ATTENTION: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-4-6-8-7(9-12-6)5-2-1-3-11-5/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRJJVIUNJBIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) in Caco-2 and RAW 264.7 cells. The inhibition of iNOS leads to a decrease in nitric oxide production, which is a crucial mediator in inflammatory responses. Additionally, this compound interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting NF-κB, this compound can modulate inflammatory pathways and cellular responses to stress.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as colon (CaCo-2) and colorectal (DLD1) cancer cells, this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation. The compound’s influence on cell signaling pathways, such as the NF-κB pathway, further underscores its potential as a therapeutic agent. Moreover, this compound affects gene expression by modulating the transcriptional activity of genes involved in inflammation and cell survival.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer activities without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in the biotransformation of this compound, affecting its bioavailability and therapeutic potential. The metabolic flux and levels of metabolites are influenced by the compound’s interactions with these enzymes, impacting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues. Binding proteins such as albumin also play a role in the distribution of this compound, affecting its localization and bioavailability. These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Biological Activity

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and antitumor properties.

Chemical Formula: C7_7H6_6N2_2O3_3
Molecular Weight: 166.14 g/mol
IUPAC Name: [3-(2-Furyl)-1,2,4-oxadiazol-5-yl]methanol
Appearance: Powder
Storage Temperature: Room Temperature

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of oxadiazole derivatives, including this compound.

  • Minimum Inhibitory Concentration (MIC): The compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds similar to this compound have shown MIC values ranging from 750 μg/mL to lower concentrations depending on the specific strain tested .
CompoundMIC (μg/mL)Activity Type
This compound750Antibacterial
Similar derivatives500Antifungal

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays.

  • DPPH Scavenging Activity: Compounds with oxadiazole moieties have demonstrated significant free radical scavenging activity. The percentage inhibition of DPPH radicals ranged from 32% to 87% at a concentration of 25 µM .
CompoundDPPH Inhibition (%)Concentration (µM)
This compound7625
Other derivatives8725

3. Antitumor Activity

Research has also highlighted the potential antitumor properties of this compound.

  • Cytotoxicity Studies: In vitro studies using the MTT assay have shown that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines such as HCT116 and PC3. Notably, certain modifications to the oxadiazole structure resulted in IC50 values as low as 13.62 mM against SNB19 cells .
CompoundCell LineIC50 (mM)
This compoundSNB1913.62
Other derivativesPC321.74

The biological activities of this compound are attributed to its ability to interact with biological macromolecules. The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and tumor proliferation.

Case Studies

  • Antitubercular Activity: A series of synthesized compounds based on the oxadiazole structure have been tested for their antitubercular activity. Results indicated that these compounds could effectively inhibit the Enoyl ACP-reductase enzyme in Mycobacterium tuberculosis, highlighting their potential as therapeutic agents against tuberculosis .
  • In Vivo Studies: Preliminary in vivo studies indicated that oxadiazole derivatives could significantly reduce edema in carrageenan-induced models when compared to standard anti-inflammatory drugs like Indomethacin .

Chemical Reactions Analysis

Oxidation Reactions

The methanol group (-CH₂OH) in [3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol can undergo oxidation to form a carboxylic acid or ketone derivative.

Reagent Conditions Product Yield Source
KMnO₄ (aq)Acidic, reflux (6 h)[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]carboxylic acid72%
PCC (dry DCM)Room temperature (12 h)[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]formaldehyde58%
  • Mechanistic Insight : Oxidation with KMnO₄ proceeds via radical intermediates under acidic conditions, converting the primary alcohol to a carboxylic acid . PCC selectively oxidizes the alcohol to an aldehyde without over-oxidation .

Esterification Reactions

The hydroxyl group reacts with acylating agents to form esters, enhancing lipophilicity for pharmaceutical applications.

Reagent Conditions Product Yield Source
Acetic anhydride (Ac₂O)Pyridine, RT (4 h)Acetylated ester85%
Benzoyl chloride (PhCOCl)DCM, DMAP, 0°C → RT (3 h)Benzoylated ester78%
  • Key Data : Ester derivatives show improved stability in metabolic assays compared to the parent alcohol .

Nucleophilic Substitution

The methanol group participates in SN reactions, particularly under Mitsunobu conditions or with thiols.

Reagent Conditions Product Yield Source
PPh₃/DIAD (Mitsunobu)THF, RT (12 h)[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl thioether63%
NaSH (ethanol)Reflux (8 h)[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol41%
  • Limitation : Steric hindrance from the oxadiazole ring reduces reactivity in bulky nucleophiles .

Condensation Reactions

The hydroxyl group forms Schiff bases or ethers via dehydration or alkylation.

Reagent Conditions Product Yield Source
Furfural (H₂SO₄ cat.)Reflux, DMF (6 h)Furyl-oxadiazole methanimine68%
CH₂O, NH₃ (Mannich)Ethanol, 60°C (10 h)Mannich base derivative55%
  • Application : Methanimine derivatives exhibit antitubercular activity by inhibiting enoyl-ACP reductase .

Microwave-Assisted Functionalization

Microwave irradiation accelerates reactions involving this compound, improving efficiency.

Reaction Type Conditions Time Yield Improvement Source
Esterification300 W, DMF, 5 min5 min+25% vs. conventional
Oxidation250 W, KMnO₄, 2 min2 min+15% vs. reflux
  • Advantage : Reduced reaction times (e.g., 5 min vs. 6 h) and higher yields .

Complexation with Metals

The oxadiazole ring acts as a ligand for transition metals, forming coordination complexes.

Metal Salt Conditions Complex Application Source
ZnCl₂Methanol, RT (2 h)Zn(II)-oxadiazole complexCatalysis
CuSO₄Aqueous ethanol, 50°C (4 h)Cu(II)-oxadiazole complexAntimicrobial activity
  • Characterization : Complexes confirmed via UV-Vis and FT-IR spectroscopy .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decarboxylation and furan ring degradation occur .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol with structurally related 1,2,4-oxadiazole derivatives:

Compound Name Substituents (Position 3/5) Molecular Weight (g/mol) Key Physicochemical Features Reference
This compound Furan-2-yl / -CH₂OH 179.16 Moderate polarity due to -OH; furan enhances π-π interactions
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol Phenyl / -CH₂OH 176.17 Higher lipophilicity; phenyl increases aromatic stacking
2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]ethylamine HCl Furan-2-yl / -CH₂CH₂NH₂·HCl 223.64 Enhanced water solubility (HCl salt); amine group enables protonation
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole 4-Nitrophenyl / 4-phenoxyphenyl 349.33 High electron-withdrawing effects; nitro group impacts redox activity
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide 4-Fluorophenyl / piperidine-carboxamide 410.44 Bulky substituents; fluorophenyl enhances binding affinity

Key Observations :

  • Polarity and Solubility: The hydroxymethyl group in this compound improves aqueous solubility compared to non-polar analogues like 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole. However, ethylamine derivatives (e.g., ) exhibit superior solubility due to ionic HCl salt formation .
Stability and Metabolic Considerations
  • Metabolic Stability: The hydroxymethyl group in this compound may undergo glucuronidation, reducing bioavailability compared to methyl or ethyl derivatives (e.g., ) .

Preparation Methods

General Synthetic Strategy

The preparation of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol typically involves the construction of the 1,2,4-oxadiazole ring via cyclization reactions starting from appropriate amidoxime and carboxylic acid derivatives or their activated intermediates. The furan substituent at the 3-position is introduced through the use of furan-2-carboxylic acid or related derivatives as starting materials.

A common approach involves:

  • Activation of the carboxylic acid (furan-2-carboxylic acid derivative) to an acid chloride or anhydride.
  • Reaction with an amidoxime to form an intermediate that undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring.
  • Subsequent functional group transformations to introduce the methanol group at the 5-position.

Detailed Preparation Methodology

Synthesis of Substrates

Based on the literature from Shenyang Pharmaceutical University (2016), substrates for oxadiazole synthesis such as amidoximes and acid derivatives are prepared via established protocols involving:

  • Conversion of carboxylic acids to acid chlorides using oxalyl chloride in dichloromethane with catalytic DMF.
  • Reaction of acid chlorides with guanidine derivatives or amidoximes in basic aqueous media to form amidoxime intermediates.
  • Purification by extraction and flash chromatography.

For example, the synthesis of N-carbamimidoylbenzamide, a key amidoxime substrate, involves:

Step Reagents & Conditions Outcome
Benzoic acid + oxalyl chloride + DMF Stirring at RT, then reflux in DCM Acid chloride intermediate
Acid chloride + guanidine hydrochloride + NaOH Stir at RT, extraction, purification Amidoxime substrate (1a)

This procedure is adaptable for furan-2-carboxylic acid derivatives to prepare the corresponding amidoximes required for the target compound synthesis.

Cyclization to 1,2,4-Oxadiazole Core

The key step is the intramolecular oxidative cyclization mediated by hypervalent iodine reagents such as (diacetoxyiodo)benzene (PIDA). The general procedure is:

  • Dissolve the amidoxime substrate in dry DMF.
  • Add PIDA at low temperature (0°C).
  • Stir the reaction mixture at room temperature for 5–6 hours.
  • Monitor reaction progress by thin-layer chromatography (TLC).
  • Workup involves dilution with ethyl acetate, washing with sodium bicarbonate, water, and brine.
  • Drying over anhydrous sodium sulfate, filtration, and concentration.
  • Purification by flash chromatography using ethyl acetate/petroleum ether/triethylamine mixtures.

This method efficiently produces 3-amino-5-aryl-1,2,4-oxadiazoles with good yields (67–77%) and high purity.

Introduction of the Methanol Group

While the literature primarily reports the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles, the methanol group at the 5-position in this compound can be introduced by reduction or substitution reactions on suitable precursors:

  • Reduction of aldehyde or ester functionalities adjacent to the oxadiazole ring to the corresponding alcohol.
  • Alternatively, direct synthesis from furan-2-carboxaldehyde derivatives followed by cyclization and reduction.

Specific protocols for this step are less commonly reported but can be inferred from standard organic synthetic transformations involving oxadiazole derivatives.

Representative Data from Research Findings

The following table summarizes yields and characterization data for related 1,2,4-oxadiazole derivatives prepared via PIDA-mediated oxidative cyclization, which serves as a model for the preparation of the target compound:

Compound Yield (%) Physical State Melting Point (°C) Key NMR Signals (1H, DMSO-d6) HRMS (m/z) [M+H]+ Found/Calcd
5-Phenyl-1,2,4-oxadiazol-3-amine (2a) 69 White solid 164–165 8.02–7.97 (m, 2H), 6.43 (s, 2H) 162.0576 / 162.0589
5-(2-Bromophenyl)-1,2,4-oxadiazol-3-amine (2b) 74 White solid 168–169 7.91 (dd), 6.51 (s, 2H) 239.9687 / 239.9694
5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-amine (2c) 77 Pale yellow 199–201 8.14 (dd), 6.59 (s, 2H) 207.0451 / 207.0440

These data demonstrate the efficiency and reproducibility of the PIDA-mediated cyclization route, which can be adapted to furan-substituted analogs.

Analysis of Preparation Methods

  • Advantages:

    • The PIDA-mediated oxidative cyclization is mild and avoids harsh conditions.
    • High regioselectivity for 1,2,4-oxadiazole ring formation.
    • Good yields and straightforward purification.
    • Versatile for various aryl and heteroaryl substituents including furan.
  • Limitations:

    • Requires careful control of reaction temperature and stoichiometry.
    • The methanol substituent introduction may require additional synthetic steps.
    • Some substrates may require prior synthesis of amidoximes, adding complexity.
  • Optimization Notes:

    • Use of dry solvents and molecular sieves improves reaction reproducibility.
    • TLC monitoring is essential for reaction completion.
    • Flash chromatography conditions may need adjustment depending on substituents.

Summary Table of Key Synthetic Steps for this compound

Step No. Reaction Type Reagents/Conditions Purpose Notes
1 Acid chloride formation Furan-2-carboxylic acid + oxalyl chloride + DMF in DCM Activate acid for amidoxime formation Stir at RT, then reflux
2 Amidoxime formation Acid chloride + guanidine hydrochloride + NaOH aqueous Prepare amidoxime substrate Extraction and chromatography
3 Oxidative cyclization Amidoxime + PIDA in dry DMF, 0°C to RT Cyclize to 1,2,4-oxadiazole core TLC monitoring, workup
4 Functional group transformation Reduction or substitution to introduce methanol group Final functionalization May require hydride reagents

Q & A

Q. Basic

  • ¹H/¹³C NMR :
    • Oxadiazole C5 proton appears as a singlet (δ 8.2–8.5 ppm).
    • Furan protons resonate as doublets (δ 6.3–7.1 ppm, J = 1.8–2.2 Hz) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 192.066 for C₈H₈N₂O₃⁺) .

Q. Advanced

  • 2D NMR (HSQC, HMBC) : Maps coupling between furan protons and oxadiazole carbons, resolving regioisomerism .
  • Variable-temperature NMR : Detects tautomerism (e.g., oxadiazole-thione shifts) by monitoring signal splitting at –40°C .

How do structural modifications influence the compound’s bioactivity?

Q. Advanced

  • Oxadiazole ring : Its electron-deficient nature facilitates π-π stacking with aromatic residues in enzymes (e.g., kinase inhibitors) .
  • Furan substituent : Enhances lipophilicity (logP +0.5) and membrane permeability, as shown in MDCK cell assays .
  • Table : SAR analysis of analogs (from ):
SubstituentIC₅₀ (µM)Target
Furan-2-yl0.855-Lipoxygenase
Phenyl1.205-Lipoxygenase
Thiophen-2-yl0.955-Lipoxygenase

How can computational methods address contradictions in experimental data?

Q. Advanced

  • DFT calculations : Predict tautomeric stability (e.g., oxadiazole vs. thione forms) by comparing Gibbs free energy (ΔG < 2 kcal/mol favors oxadiazole) .
  • Molecular docking : Identifies false positives in bioactivity assays by simulating binding modes (e.g., AutoDock Vina scoring < –7.0 kcal/mol indicates high affinity) .

What purification strategies ensure high-purity this compound?

Q. Basic

  • Recrystallization : Use methanol/water (4:1) to remove unreacted amidoximes.
  • Flash chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent achieves >95% purity .

Q. Advanced

  • HPLC-PDA : Detects trace impurities (e.g., furan oxidation byproducts) with a C18 column and acetonitrile/water gradient .

How does the compound’s electronic structure impact its reactivity?

Q. Advanced

  • Frontier molecular orbitals (FMOs) : HOMO localization on the furan ring predicts electrophilic substitution at C3 (e.g., nitration) .
  • NBO analysis : Partial charges on oxadiazole N2 (–0.32 e) drive nucleophilic attacks, validated by kinetic studies .

What are the best practices for resolving data contradictions in synthetic yields?

Q. Advanced

  • DoE (Design of Experiments) : Identifies critical factors (e.g., reactant stoichiometry, solvent polarity) via response surface modeling .
  • In situ monitoring : ReactIR tracks intermediate formation (e.g., nitrile oxide peaks at 2260 cm⁻¹) to abort failed reactions early .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 2
[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol

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